molecular formula C29H45N11O8 B12115159 (Pyr1)-Opiorphin

(Pyr1)-Opiorphin

Cat. No.: B12115159
M. Wt: 675.7 g/mol
InChI Key: IGNRLOHOSXHVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pyr1)-Opiorphin is an organic compound composed of carbon, hydrogen, oxygen, and nitrogen. It is known for its ability to inhibit the enzyme LIM kinase, particularly LIM kinase 1. This enzyme uses adenosine triphosphate to phosphorylate and inactivate the actin-depolymerizing factor cofilin, which regulates actin dynamics. The compound has shown potential in medical and biological research due to its unique mechanism of action .

Preparation Methods

The synthesis of (Pyr1)-Opiorphin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of standard organic synthesis techniques, including condensation reactions, cyclization, and functional group transformations. Industrial production methods may involve optimizing these reactions for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(Pyr1)-Opiorphin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(Pyr1)-Opiorphin has a wide range of scientific research applications:

Mechanism of Action

(Pyr1)-Opiorphin is a cell-permeable competitive inhibitor of LIM kinase 1. By inhibiting this enzyme, the compound decreases the phosphorylation of cofilin, leading to the blockage of actin microfilament dynamics and the stabilization of microtubules. This inhibition is reversible, allowing the compound to quickly activate and inhibit itself. The molecular targets and pathways involved include the actin-depolymerizing factor cofilin and the regulation of actin dynamics .

Comparison with Similar Compounds

(Pyr1)-Opiorphin is unique compared to other similar compounds due to its specific inhibition of LIM kinase 1 and its reversible action. Similar compounds include:

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRLOHOSXHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45N11O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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